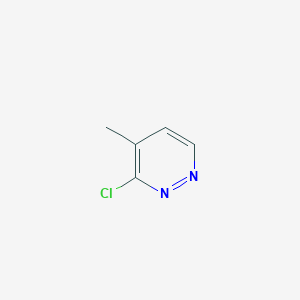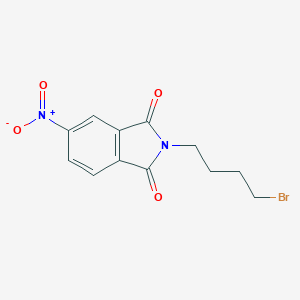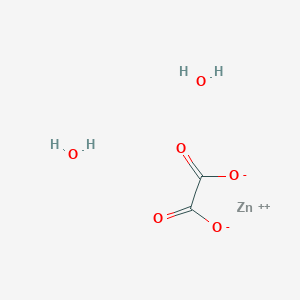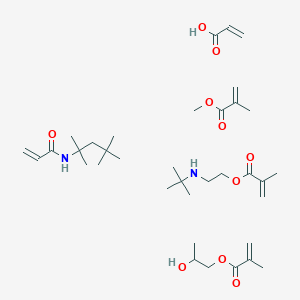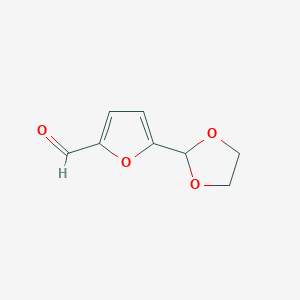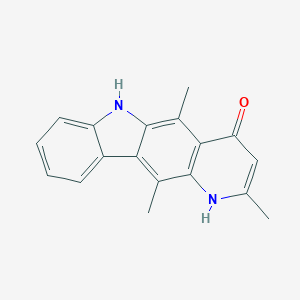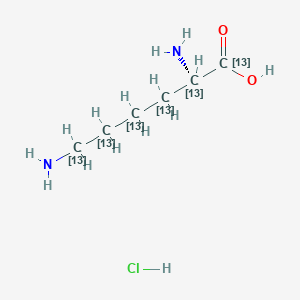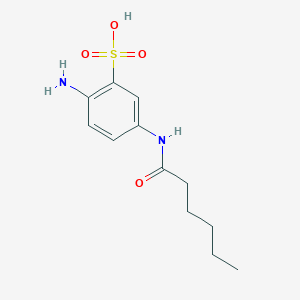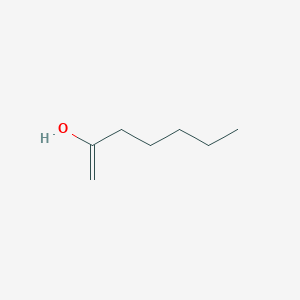
Hept-1-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-1-EN-2-OL, also known as heptenol, is a colorless liquid with a fruity odor. It is an unsaturated alcohol with a molecular formula of C7H14O and a molecular weight of 114.19 g/mol. Heptenol has been widely used in the scientific community due to its unique properties, such as its ability to act as a pheromone in insects and as a ligand in biochemical assays.
Wirkmechanismus
Heptenol acts as a pheromone in insects by binding to specific receptors on the antennae. This binding triggers a series of physiological and behavioral responses, such as mating behavior and aggregation. In biochemical assays, Hept-1-EN-2-OL acts as a ligand by binding to the active site of a protein, altering its conformation and activity.
Biochemical and Physiological Effects:
Heptenol has been shown to have various biochemical and physiological effects. In insects, Hept-1-EN-2-OL can alter mating behavior, aggregation, and oviposition. In biochemical assays, Hept-1-EN-2-OL can modulate protein activity and function. However, the specific effects of Hept-1-EN-2-OL can vary depending on the species and context.
Vorteile Und Einschränkungen Für Laborexperimente
Heptenol has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, Hept-1-EN-2-OL can be expensive and its effects can be species-specific, making it important to use caution when interpreting results.
Zukünftige Richtungen
There are several future directions for research on Hept-1-EN-2-OL. One area of interest is the identification of additional insect species that use Hept-1-EN-2-OL as a pheromone. Another area is the development of new methods for synthesizing Hept-1-EN-2-OL and its derivatives. Additionally, further research is needed to elucidate the specific biochemical and physiological effects of Hept-1-EN-2-OL in different contexts and species.
Synthesemethoden
Heptenol can be synthesized through various methods, including the reduction of heptenal or the hydration of heptene. One common method is the reduction of heptenal using sodium borohydride as a reducing agent. This method is efficient and yields high purity Hept-1-EN-2-OL.
Wissenschaftliche Forschungsanwendungen
Heptenol has been extensively used in scientific research, particularly in the field of insect behavior and physiology. Insects use pheromones as a means of communication, and Hept-1-EN-2-OL has been identified as a pheromone in several insect species, including the fruit fly Drosophila melanogaster and the tsetse fly Glossina morsitans. Heptenol has also been used as a ligand in biochemical assays to study protein-ligand interactions.
Eigenschaften
CAS-Nummer |
117186-38-6 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
hept-1-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
XXYOEHRZCDHOOF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=C)O |
Kanonische SMILES |
CCCCCC(=C)O |
Synonyme |
1-Hepten-2-ol (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



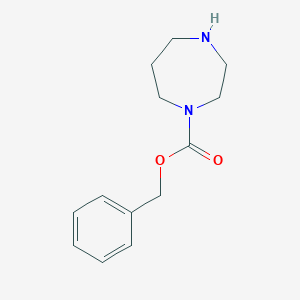
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
